NGI-1

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de NGI 1 implique plusieurs étapes, en commençant par la préparation de la structure centrale aminobenzamide-sulfonamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau aminobenzamide : Cela implique la réaction d'une amine appropriée avec un dérivé de chlorure de benzoyle dans des conditions contrôlées.

Formation de sulfonamide : L'intermédiaire aminobenzamide est ensuite mis en réaction avec un chlorure de sulfonyle pour former le groupe sulfonamide.

Modifications finales : Des groupes fonctionnels supplémentaires peuvent être introduits pour améliorer les propriétés du composé.

Analyse Des Réactions Chimiques

NGI 1 subit plusieurs types de réactions chimiques, principalement impliquant ses groupes fonctionnels :

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier impliquant le groupe sulfonamide.

Réactions de substitution : Le cycle aromatique dans NGI 1 peut participer à des réactions de substitution électrophile et nucléophile.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique, ce qui conduit à la dégradation du groupe sulfonamide.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

NGI 1 a une large gamme d'applications de recherche scientifique :

Médecine : Le composé a montré un potentiel dans la recherche antivirale, en particulier contre les flavivirus.

Mécanisme d'action

NGI 1 exerce ses effets en se liant aux sous-unités catalytiques de l'oligosaccharyltransférase, en particulier STT3A et STT3B. Cette liaison inhibe l'activité de l'enzyme, empêchant le transfert d'oligosaccharides aux protéines naissantes. Cette inhibition perturbe le processus de glycosylation, conduisant à divers effets cellulaires tels que l'induction de l'autophagie et l'inhibition de la réplication virale .

Applications De Recherche Scientifique

NGI-1 is a cell-permeable small-molecule inhibitor of N-linked glycosylation that has attracted attention for its potential in cancer treatment . this compound directly targets and blocks the function of oligosaccharyltransferase (OST) catalytic subunits STT3A and STT3B in the endoplasmic reticulum (ER) . It has low cytotoxicity because it does not cause complete inhibition of glycosylation, unlike traditional glycosylation inhibitors like tunicamycin .

Scientific Research Applications

Inhibition of Glycosylation: this compound regulates protein glycosylation, impacting a wide range of biological processes and providing insights into its antitumor mechanism .

Cancer Treatment Potential:

- This compound can selectively inhibit the proliferation of epidermal growth factor receptor (EGFR)-dependent cell lines by impairing EGFR glycosylation and cell surface localization .

- It can sensitize multiple models of neoplasms to chemotherapy or radiation, potentially overcoming the limitations of conventional strategies .

- This compound decreases the glycosylation of EGFR and other receptor tyrosine kinases (RTKs), inhibiting their translocation to the plasma membrane, blocking downstream signaling, and inducing senescence in EGFR-driven lung cancer models .

- It inhibits the glycosylation and activity of numerous RTKs in glioblastoma (GBM) cell line models, inducing cell-cycle arrest, radiosensitizing cells, and slowing tumor growth in a subset of GBM models .

- This compound enhances the radiosensitivity and cytotoxic effects of chemotherapy in glioma cells with elevated ErbB family activation .

- Animal studies have shown that this compound nanoparticles significantly delay tumor growth in tyrosine kinase inhibitor (TKI)-resistant HCC827 and H1975 xenografts .

Mechanism of Action: this compound inhibits the oligosaccharyltransferase enzyme complex, which catalyzes the transfer of mature glycans to nascent peptides in the endoplasmic reticulum at a NXT/S consensus sequence that guides protein transport to the plasma membrane .

Impact on RTK Signaling: this compound reduces glycosylation, protein levels, and activation of most RTKs . Its radiosensitization is associated with increases in both DNA damage and G1 cell cycle arrest .

Antiviral Applications: this compound can serve as a broad-spectrum anti-coronavirus drug . It can decrease the N-glycosylation of SARS-CoV-2 spike protein .

Mécanisme D'action

NGI 1 exerts its effects by binding to the catalytic subunits of oligosaccharyltransferase, specifically STT3A and STT3B. This binding inhibits the enzyme’s activity, preventing the transfer of oligosaccharides to nascent proteins. This inhibition disrupts the glycosylation process, leading to various cellular effects such as the induction of autophagy and inhibition of viral replication .

Comparaison Avec Des Composés Similaires

NGI 1 est unique dans son double inhibition des deux sous-unités STT3A et STT3B de l'oligosaccharyltransférase. Des composés similaires comprennent :

Tunicamycine : Un produit naturel qui inhibe les étapes initiales de la glycosylation N-liée mais qui présente une toxicité plus élevée que NGI 1.

Kifunensine : Un inhibiteur de la mannosidase I, une autre enzyme impliquée dans la glycosylation, mais il ne cible pas l'oligosaccharyltransférase.

Castanospermine : Un alcaloïde qui inhibe la glucosidase I et II, des enzymes impliquées dans le traitement des glycoprotéines, mais là encore, il ne cible pas l'oligosaccharyltransférase.

La spécificité de NGI 1 pour l'oligosaccharyltransférase et sa faible toxicité en font un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

NGI-1 is a small molecule that has emerged as a significant player in the field of biochemical research, particularly due to its role as an inhibitor of N-linked glycosylation. This compound specifically targets the oligosaccharyltransferase (OST) complex, which is essential for the glycosylation of proteins in the endoplasmic reticulum. The following sections delve into the biological activity of this compound, including its mechanisms, effects on various biological processes, and potential therapeutic applications.

This compound selectively inhibits the catalytic subunits of the OST complex, specifically STT3A and STT3B. Unlike traditional glycosylation inhibitors such as tunicamycin, which completely abolish glycosylation and exhibit high cytotoxicity, this compound allows for a more nuanced modulation of glycosylation processes without inducing significant cellular toxicity .

Key Mechanisms:

- Inhibition of Glycosylation: this compound shows a dose-dependent inhibition of N-linked glycosylation, significantly reducing the production of both free glycans and N-glycans .

- Impact on Protein Trafficking: The treatment with this compound alters the localization and trafficking of specific glycoproteins, such as integrins, without blocking their transport entirely through the secretory pathway .

- Antiviral Activity: Beyond its role in glycosylation inhibition, this compound exhibits antiviral properties against flaviviruses (e.g., dengue and Zika viruses) by blocking viral RNA synthesis independently of its glycosylation inhibition capabilities .

Biological Effects

The biological effects of this compound extend across various cellular processes and conditions:

1. Cancer Research

This compound has garnered attention for its potential applications in oncologic therapies. Studies indicate that it can enhance radiosensitivity in malignant gliomas by downregulating receptor tyrosine kinases (RTKs) and reducing their activation levels . The combination of this compound with fractionated radiotherapy has shown significant tumor growth reduction in glioma xenografts.

2. Glycoproteomic Analysis

Research utilizing bioorthogonal non-canonical amino-acid tagging (BONCAT) has demonstrated that this compound affects a wide range of biological processes by regulating protein glycosylation. This analysis identified differentially expressed proteins linked to various cellular functions when exposed to this compound treatment .

3. Antiviral Properties

This compound's antiviral efficacy was evaluated in several studies where it demonstrated potent activity against multiple serotypes of dengue virus and Zika virus. It effectively reduced viral replication in various cell types without relying solely on the inhibition of OST's glycosylation function .

Case Studies and Research Findings

The following table summarizes key findings from research studies on this compound:

Propriétés

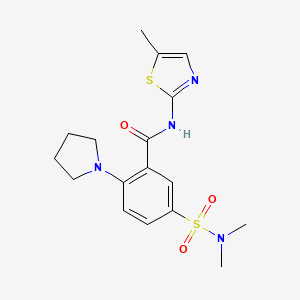

IUPAC Name |

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGRLIYJGBKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322912 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790702-57-7 | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is NGI-1, and what is its primary molecular target?

A1: this compound is a small-molecule inhibitor of the OST complex, specifically targeting the STT3A and STT3B catalytic subunits. [, , , , , ]

Q2: How does this compound interact with the OST complex to exert its effects?

A2: this compound binds to the OST complex and disrupts N-linked glycosylation, a critical post-translational modification process for many proteins, including receptor tyrosine kinases (RTKs). [, , , ]

Q3: What are the downstream effects of this compound-mediated OST inhibition?

A3: this compound-mediated OST inhibition leads to several downstream effects, including:

- Reduced glycosylation, protein levels, and activation of RTKs. []

- Enhanced radiosensitivity and chemotherapy-induced cytotoxicity in cancer cells with elevated RTK activation. []

- Increased DNA damage and G1 cell-cycle arrest. []

- Disrupted EGFR trafficking to the cell surface and reduced downstream signaling through MAPK and AKT pathways. []

- Induction of a senescence-like phenotype in EGFR-addicted non-small cell lung cancer (NSCLC) cells. []

- Reduced cell proliferation, migration, and invasion in glioblastoma cells. []

- Disrupted processing and surface localization of receptor tyrosine kinases, such as the insulin receptor and insulin-like growth factor 1 receptor (IGF-1R). []

Q4: Does this compound affect the glycosylation of all proteins equally?

A5: No, this compound's effects on glycosylation are not uniform across all proteins. For instance, in LASV, this compound preferentially disrupts the glycosylation of viral glycoproteins, highlighting a potential for targeted therapeutic application. [] Research in breast cancer models also revealed that this compound specifically impacts the glycosylation of B7-H4, leading to its degradation and enhancing antitumor immunity. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does provide the compound's IUPAC name: 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. This information can be used to determine the molecular formula (C17H22N6O3S2) and molecular weight (422.54 g/mol).

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: The provided research excerpts do not delve into the spectroscopic characterization of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Details regarding the stability of this compound under various conditions are not explicitly discussed in the provided research summaries.

Q8: What in vitro models have been used to study the efficacy of this compound?

A8: Several in vitro models have been employed to study this compound, including:

- EGFR-mutant NSCLC cell lines (PC9, HCC827, H3255) []

- Glioblastoma cell lines (D54, SKMG3, U251, T98G, 42-MG) and patient-derived cell lines (GBM6, GBM26, GBM76) []

- Human embryonic kidney 293 (HEK293) cell lines with knockouts of specific OST subunits. []

Q9: What in vivo models have been used to evaluate this compound's therapeutic potential?

A9: Research demonstrates the use of this compound in xenograft models:

- Glioblastoma xenografts treated with this compound nanoparticles in combination with radiotherapy showed significantly reduced tumor growth compared to controls. []

- This compound nanoparticles demonstrated significant tumor growth delay in TKI-resistant HCC827 and H1975 xenografts. []

Q10: Are there any known mechanisms of resistance to this compound?

A10: The provided research summaries do not mention specific mechanisms of resistance to this compound.

Q11: What is the safety profile of this compound, and what are the potential long-term effects?

A13: While the research indicates that this compound exhibits low cellular toxicity, [] specific details on its overall safety profile, adverse effects, and potential long-term effects are not provided within the given text.

Q12: What are the potential applications of this compound in drug discovery and development?

A12: this compound holds promise as a potential therapeutic agent for various diseases, including:

- Cancer: this compound's ability to inhibit RTK signaling and enhance radiosensitivity makes it a potential candidate for treating cancers driven by these pathways, such as glioblastoma and NSCLC. [, , , ]

- Viral infections: Research suggests that this compound can inhibit viral replication by disrupting the glycosylation of viral proteins, highlighting its potential as a broad-spectrum antiviral agent. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.